PTD2 vs. PTD1: Sub-Micromolar vs. Nanomolar Potency and Superior SPR Compatibility
PTD1 (15 residues) shows 250-fold higher potency than PTD2 (5 residues) against WHSC1 (IC50 = 0.088 ± 0.005 µM vs. 22 ± 2 µM) [1]. However, PTD1 exhibits non-specific matrix interactions in SPR assays at concentrations >1 µM, preventing accurate affinity determination, whereas PTD2 yields clean, dose-dependent sensorgrams with a measured KD of 3.0 ± 0.3 µM by SPR and 3.4 µM by ITC [1]. This makes PTD2 the preferred tool for biophysical characterization workflows.
| Evidence Dimension | WHSC1 Biochemical IC50 |
|---|---|
| Target Compound Data | 22 ± 2 µM |
| Comparator Or Baseline | PTD1: 0.088 ± 0.005 µM |
| Quantified Difference | PTD1 is 250-fold more potent; PTD2 is 250-fold less potent but assay-compatible |
| Conditions | Radiometric assay using WHSC1 941-1240 and 3H-SAM; SPR with Avi-tagged WHSC1 941-1240 |
Why This Matters
For researchers requiring orthogonal biophysical validation (SPR/ITC) of target engagement, PTD2 is the only validated peptide in the series with clean binding kinetics, whereas PTD1's non-specific binding precludes accurate affinity measurement.
- [1] Morrison MJ, Boriack-Sjodin PA, Swinger KK, Wigle TJ, Sadalge D, Kuntz KW, et al. Identification of a peptide inhibitor for the histone methyltransferase WHSC1. PLoS ONE. 2018;13(5):e0197082. View Source
